2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile
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Overview
Description
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a benzo[1,3]dioxole moiety, a sulfanyl group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The benzo[1,3]dioxole intermediate is then reacted with a suitable thiol reagent, such as ethanethiol, in the presence of a base like sodium hydride.
Formation of the Nicotinonitrile Core: The final step involves the coupling of the benzo[1,3]dioxole-sulfanyl intermediate with a 4,6-dimethyl-nicotinonitrile derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzo[1,3]dioxole, halobenzo[1,3]dioxole
Scientific Research Applications
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl-diselane
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile is unique due to its combination of a benzo[1,3]dioxole moiety with a nicotinonitrile core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable .
Properties
Molecular Formula |
C17H14N2O3S |
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Molecular Weight |
326.4g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-11(2)19-17(13(10)7-18)23-8-14(20)12-3-4-15-16(6-12)22-9-21-15/h3-6H,8-9H2,1-2H3 |
InChI Key |
ZAMFIUHZNDCNOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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